An In-depth Technical Guide to Reactive Brown Dyes: Addressing the Ambiguity of "Reactive Brown 4"
An In-depth Technical Guide to Reactive Brown Dyes: Addressing the Ambiguity of "Reactive Brown 4"
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide addresses the inquiry for specific technical information, including the CAS number and molecular formula, for the substance designated as "Reactive Brown 4." A comprehensive search of chemical databases and scientific literature reveals that "Reactive Brown 4" is not a standard or uniquely identified designation for a single chemical entity. The term is ambiguous and does not correspond to a specific Colour Index (C.I.) name, which is the industry standard for dye identification.
The investigation has instead uncovered a variety of dyes that are either designated as "Brown 4" but belong to different dye classes (e.g., Acid, Disperse) or are "Reactive Brown" dyes with different numerical suffixes. This guide will therefore provide an overview of these distinct, identifiable compounds to assist researchers in clarifying the specific substance of interest.
Core Identification Data for Various "Brown" Dyes
To illustrate the lack of a singular "Reactive Brown 4," the following table summarizes the key identifiers for several different brown dyes found during the search. It is crucial for researchers to verify the exact CAS number of the compound they are working with to ensure the accuracy and reproducibility of their experiments.
| Dye Name | C.I. Name | CAS Number | Molecular Formula | Dye Class |
| Acid Brown 4 | C.I. 14805 | 5858-51-5 | C₁₆H₁₂N₃NaO₄S | Acid Dye |
| Disperse Brown 4 | C.I. 11152:1 | 12223-16-4 | C₁₆H₁₅BrCl₂N₄O₄ | Disperse Dye |
| Reactive Brown 10 | - | 12225-67-1 | C₄₀H₁₉Cl₄CrN₁₂Na₂O₁₂S₂ | Reactive Dye |
| Reactive Brown 18 | - | 12225-73-9 | Not specified in results | Reactive Dye |
| Reactive Brown 19 | - | 75627-27-9 | C₂₆H₁₅N₅Na₄O₁₂S₄ | Reactive Dye |
| Reactive Brown 44 | C.I. 262625 | 149057-74-9 | C₃₁H₂₃ClN₁₀Na₄O₁₃S₄ | Reactive Dye |
Part 1: Understanding the Chemistry of Reactive Dyes
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to. This characteristic distinguishes them from other dye classes, which adhere through weaker forces like hydrogen bonding or van der Waals interactions.
The General Molecular Structure
The molecular structure of a reactive dye is typically composed of four key parts:
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Chromophore (D): This is the core part of the molecule responsible for its color. For brown dyes, this is often a complex azo (-N=N-) or polyazo structure.
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Reactive Group (Re): This is the functional group that forms the covalent bond with the fiber (e.g., with hydroxyl groups in cellulose). Common reactive groups include triazine or vinyl sulfone moieties.
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Bridging Group (B): This group links the chromophore to the reactive group.
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Solubilizing Group (W): These are typically sulfonic acid groups (-SO₃H) that make the dye water-soluble, which is essential for the dyeing process.
The general structure can be represented as W-D-B-Re .
Mechanism of Action: Covalent Bond Formation
The defining feature of reactive dyes is their ability to react with nucleophilic groups present in fibers like cotton (hydroxyl groups), wool, or silk (amino groups). The dyeing process is typically carried out in an alkaline solution. The alkali activates the hydroxyl groups of the cellulose fiber, which then act as nucleophiles, attacking the electrophilic center of the reactive group on the dye molecule. This results in the formation of a strong, permanent ether linkage between the dye and the fiber.
Caption: General mechanism of covalent bond formation between a reactive dye and a cellulosic fiber under alkaline conditions.
Part 2: Synthesis and Application Considerations
The synthesis of reactive dyes is a multi-step process that requires precise control over reaction conditions. While a specific protocol for the non-existent "Reactive Brown 4" cannot be provided, a generalized workflow for a polyazo reactive dye can be outlined.
Generalized Synthesis Workflow
The synthesis of a complex reactive dye, such as Reactive Brown 44, involves a series of diazotization and coupling reactions to build the chromophore, followed by condensation steps to introduce the reactive triazine ring.
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Diazotization: An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic solution) at low temperatures (0-5 °C) to form a diazonium salt.
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Coupling Reaction: The diazonium salt is then reacted with a coupling component (e.g., a phenol or another aromatic amine) to form an azo compound.
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Sequential Reactions: For polyazo dyes, this process is repeated. The product of the first coupling, which contains another amine group, is diazotized and then coupled with a second coupling component.
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Introduction of the Reactive Group: The final chromophoric structure is reacted (condensed) with a reactive species like 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) to attach the reactive handle.
Caption: A plausible, generalized workflow for the synthesis of a complex polyazo reactive dye.
Experimental Protocol: Dye Application to Cellulosic Fibers
This protocol describes a standard laboratory procedure for dyeing cotton fabric with a reactive dye.
Materials:
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Cotton fabric swatch
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Reactive dye
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Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (electrolyte)
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Sodium carbonate (Na₂CO₃) (alkali/fixation agent)
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Deionized water
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Beakers, graduated cylinders, heating plate, stirring rod
Procedure:
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Prepare the Dyebath:
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Dissolve a pre-calculated amount of reactive dye in deionized water to achieve the desired shade percentage (e.g., 1% on weight of fiber).
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Add an electrolyte, such as sodium chloride (e.g., 60 g/L). The salt helps to promote the exhaustion of the dye from the solution onto the fiber by reducing the dye's solubility and overcoming the natural repulsion between the anionic dye and the negatively charged cotton surface.
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Dyeing - Exhaustion Phase:
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Introduce the wetted cotton swatch into the dyebath.
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Raise the temperature to the recommended level for the specific dye type (e.g., 60°C for a "hot brand" reactive dye).
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Maintain this temperature and stir for 30-45 minutes to allow the dye to adsorb onto the fiber surface and diffuse into the fiber structure.
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Fixation Phase:
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Slowly add the pre-dissolved alkali (e.g., 20 g/L sodium carbonate) to the dyebath. This raises the pH, initiating the chemical reaction between the dye's reactive group and the cellulose.
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Continue the dyeing process at the same temperature for another 45-60 minutes to ensure maximum covalent bond formation (fixation).
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Washing Off:
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Remove the dyed fabric from the bath and rinse with cold water.
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Perform a "soaping" wash. This involves washing the fabric at or near boiling temperature with a detergent to remove any unfixed, hydrolyzed dye from the surface. This step is critical for achieving high wet fastness properties.
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Rinse thoroughly until the water runs clear and allow to air dry.
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Conclusion for Researchers
The initial query for "Reactive Brown 4" highlights a critical issue in scientific research: the need for precise and unambiguous identification of chemical substances. Without a specific CAS number or C.I. name, it is impossible to provide a definitive technical guide. The information presented here for various other brown dyes demonstrates the diversity within this color class.
It is strongly recommended that researchers confirm the exact identity of their material through its CAS number and consult the supplier's technical data sheet and safety data sheet (SDS) before proceeding with any experimental work. Should a specific CAS number for a reactive brown dye be identified, a more targeted and accurate technical guide can be developed.
References
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Note: As a definitive substance could not be identified, a formal reference list is not applicable. The information provided is a synthesis of general chemical principles of reactive dyes, informed by data sheets for related compounds such as C.I. Acid Brown 4[1] and C.I. Reactive Brown 44[2]. General information on reactive dye chemistry and application is widely available in textile chemistry literature.
